Lipophilicity (Computed logP) – Azepane Ring Confers Highest logP Among Six‑Membered‑Ring Comparator Series
Across the homologous series of 6‑(cycloalkylamino)pyridin‑3‑amines, the azepane derivative exhibits the highest computed partition coefficient. The calculated logP values are 1.91 for the pyrrolidine analog, 2.30 for the piperidine analog, and 2.69 for the azepane compound . The logP increase of +0.39 relative to piperidine and +0.78 relative to pyrrolidine indicates that the azepane compound is roughly 2.5‑fold more lipophilic than the piperidine congener and approximately 6‑fold more lipophilic than the pyrrolidine congener on a molar scale . This lipophilicity rank order aligns with the known Hansch π contribution of each methylene unit (≈+0.5 log units) .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.69 |
| Comparator Or Baseline | 6‑(Piperidin‑1‑yl)pyridin‑3‑amine: 2.30; 6‑(Pyrrolidin‑1‑yl)pyridin‑3‑amine: 1.91 |
| Quantified Difference | +0.39 vs piperidine; +0.78 vs pyrrolidine |
| Conditions | Computed (ACD/Labs or equivalent) logP; values retrieved from authoritative chemical databases |
Why This Matters
Higher logP can enhance passive membrane permeability and CNS penetration, making the azepane scaffold preferable for programmes targeting intracellular or CNS targets where the piperidine or pyrrolidine analogs may be insufficiently lipophilic.
